9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-(2-methylpropyl)-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11(2)10-23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKBECZWUWPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique fused ring structure combines a triazole ring with a purine ring system, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
The molecular formula for this compound is C18H20N6O2 with a molecular weight of approximately 290.33 g/mol. The compound features significant structural complexity that contributes to its diverse chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may act as an inhibitor or modulator of various enzyme activities.
- Receptors : It can interact with receptors involved in signaling pathways.
- Proteins : The compound may influence the function of proteins related to disease processes.
The modulation of these targets can lead to various biological effects such as anti-inflammatory and anticancer activities.
Anticancer Properties
Research has indicated that derivatives of purines and triazoles possess significant anticancer properties. A study highlighted the potential of triazolopyrimidine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. The mechanism often involves the inhibition of critical kinases involved in cell cycle regulation and survival pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by compounds similar to this compound. Research has shown that certain triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The efficacy against resistant strains makes these compounds valuable in addressing public health challenges related to antimicrobial resistance .
Case Studies
Several studies have focused on the biological activity of triazolopyrimidine derivatives:
- Study on Anticancer Activity : A series of experiments demonstrated that specific derivatives exhibited dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent compounds induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : In vitro studies showed that triazole derivatives had significant inhibitory effects on Staphylococcus aureus and Candida albicans. These findings suggest potential therapeutic applications in treating infections caused by resistant pathogens .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; inhibits key signaling pathways |
| Antimicrobial | Effective against bacterial and fungal strains; addresses antimicrobial resistance |
| Enzyme Inhibition | Modulates enzyme activity related to various biochemical pathways |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations :
- Substituent Effects :
- R9 : Isobutyl (target) vs. benzyl/chlorobenzyl/isopropyl (analogs) alters steric bulk and hydrophobicity. Isobutyl may reduce metabolic oxidation compared to benzyl groups .
- R3 : Phenyl (target) vs. substituted aryl groups (e.g., 4-chloro-, 4-methoxy-) modulates electronic properties and target binding .
- Molecular Weight : The target compound (397.46 g/mol) falls within the optimal range for drug-likeness, contrasting with higher-weight analogs like the 4-chlorobenzyl derivative (459.91 g/mol) .
Pharmacological Activity
- GPR35 Agonism : The analog 9-benzyl-5-methyl-3-(4-methylphenyl)-... () exhibits efficacy as a GPR35 agonist, comparable to zaprinast . The target compound’s isobutyl group may enhance selectivity over benzyl-containing analogs due to reduced π-π stacking with hydrophobic receptor pockets.
- The 5,7-dimethyl groups in the target compound could reduce off-target effects compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
